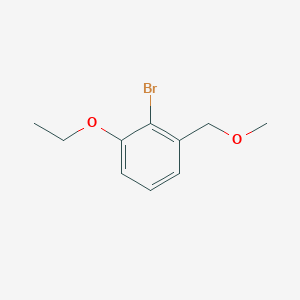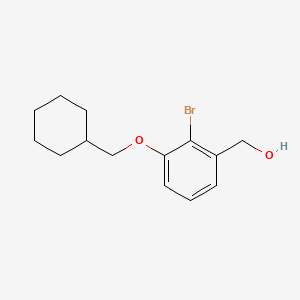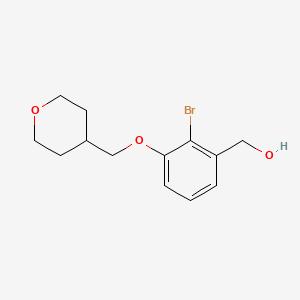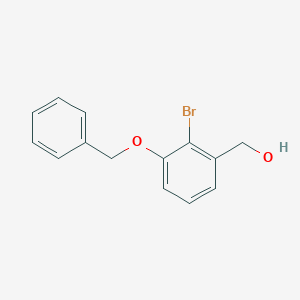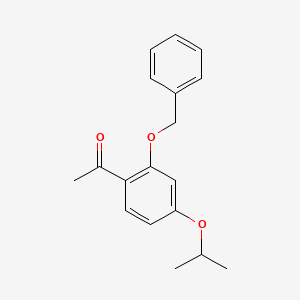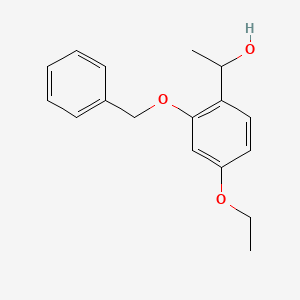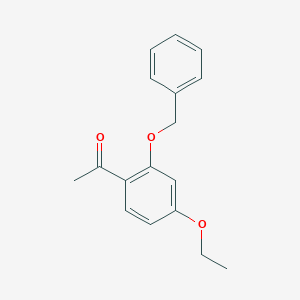
1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a benzyloxy group and an ethoxy group attached to a phenyl ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone typically involves the reaction of 2-(benzyloxy)-4-ethoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation, where the aldehyde is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(2-(Benzyloxy)-4-ethoxyphenyl)acetic acid.
Reduction: 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol.
Substitution: 1-(2-(Benzyloxy)-4-ethoxy-5-nitrophenyl)ethanone (for nitration).
Scientific Research Applications
1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, while the ethanone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(2-(Benzyloxy)-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-(Benzyloxy)-4-propoxyphenyl)ethanone: Similar structure but with a propoxy group instead of an ethoxy group.
1-(2-(Benzyloxy)-4-butoxyphenyl)ethanone: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanone is unique due to the specific combination of benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
IUPAC Name |
1-(4-ethoxy-2-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-15-9-10-16(13(2)18)17(11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYSBKVOSGMRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201288.png)
![4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201291.png)
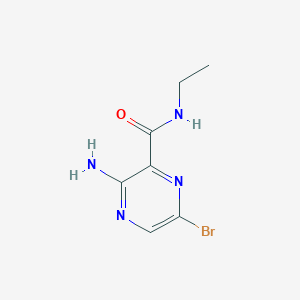
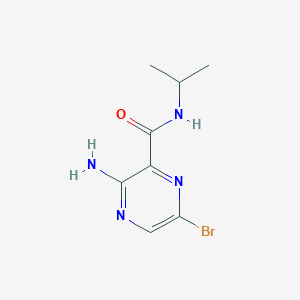
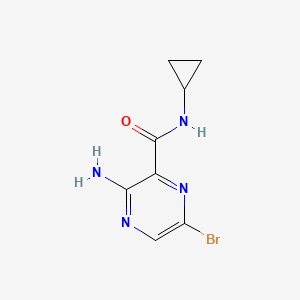
![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)
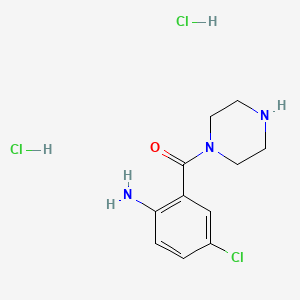
![N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride](/img/structure/B8201309.png)
